

Structure-Activity Relationship of Nitrophenyl Benzoxazinones: A Comparative Guide

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Compound of Interest

Compound Name: 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various nitrophenyl benzoxazinone derivatives. The structure-activity relationship (SAR) is explored through the presentation of experimental data, detailed methodologies, and visual representations of key structural features and experimental workflows.

Quantitative Data Summary

The following table summarizes the in vitro anticancer and antioxidant activities of a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones. The data is extracted from the study by Shahzad et al. (2020), which investigated their potential as therapeutic agents.[3]

Compound ID	R-Group (Substitution on 2- aryl ring)	Anticancer Activity (% Inhibition of HeLa Cell Viability) [3]	Antioxidant Activity (% DPPH Radical Scavenging)[3]
3a	4-CH ₃	43.12	75.21
3b	4-OCH ₃	38.91	69.83
3c	4-OH	44.67	85.93
3d	4-Cl	35.78	61.45
3e	2-Br	34.45	58.12
3f	3-Cl	36.92	63.77
3g	3-NO ₂	39.87	68.34
3h	4-NO ₂	41.23	71.98
3i	2,4-diCl	32.11	55.43
3j	2,6-diCl	28.54	49.67
3k	3,4,5-triOCH ₃	42.56	73.88
Doxorubicin	(Standard Drug)	~45% (inferred)	Not Applicable
BHT	(Standard Antioxidant)	Not Applicable	90.56

Note: The anticancer activity of doxorubicin was stated to be in "close match" with compound 3c.[3]

Key Structure-Activity Relationship Insights

From the data presented, several key structure-activity relationships can be inferred:

- Substitution at the 4-position of the 2-aryl ring: Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), and the methyl (-CH₃) group at the para-position appear to be favorable for both anticancer and antioxidant activities. Compound 3c (4-OH) exhibited the highest activity in both assays.

- Halogen substitution: The presence of halogens (Cl, Br) on the 2-aryl ring generally led to a decrease in activity. Dichloro-substituted compounds (3i and 3j) showed the lowest activities.
- Nitro group substitution: A nitro group at the para-position of the 2-aryl ring (3h) resulted in better activity compared to the meta-position (3g).
- Bulkiness: The bulky 2,6-dichloro substitution (3j) significantly reduced the activity, suggesting that steric hindrance might play a role in the interaction with biological targets.

Experimental Protocols

General Synthesis of 7-nitro-2-aryl-4H-benzo[d][1] [2]oxazin-4-ones (3a-k)[3]

A solution of 4-nitroanthranilic acid (1.0 equivalent) in pyridine was treated with the corresponding substituted benzoyl chloride (2.0 equivalents). The reaction mixture was stirred at room temperature for a specified duration. After completion of the reaction (monitored by TLC), the mixture was poured into a mixture of crushed ice and concentrated HCl. The resulting precipitate was filtered, washed with water, and then with a 5% sodium bicarbonate solution. The crude product was dried and purified by recrystallization from an appropriate solvent.

In Vitro Anticancer Activity (MTT Assay)[3]

- Cell Culture: Human cervical cancer cells (HeLa) were cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
- Compound Treatment: The synthesized compounds, dissolved in DMSO, were added to the wells at a final concentration of 30 µg/mL and incubated for 48 hours. Doxorubicin was used as a positive control.
- MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

- Formazan Solubilization: The medium was removed, and 100 μ L of DMSO was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- Calculation: The percentage of cell viability inhibition was calculated using the formula: % Inhibition = 100 - [(Absorbance of treated cells / Absorbance of control cells) x 100]

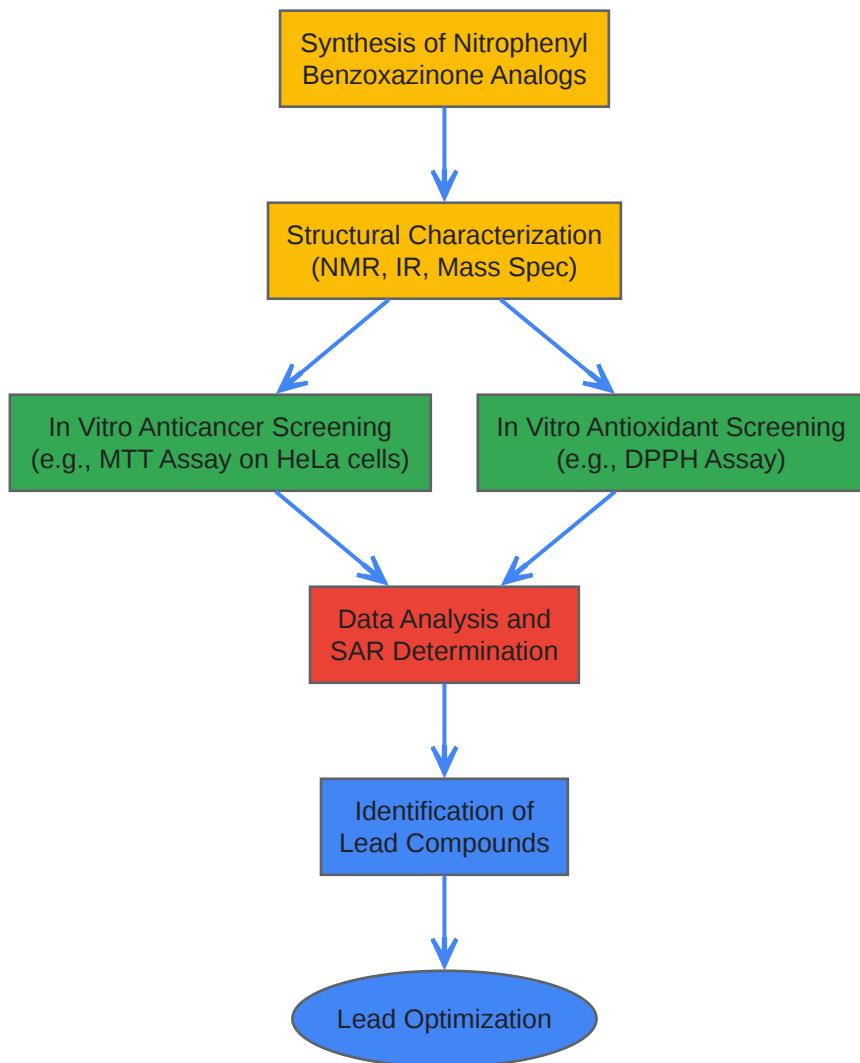
Antioxidant Activity (DPPH Radical Scavenging Assay) [3]

- Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol was prepared.
- Reaction Mixture: 1 mL of the DPPH solution was mixed with 1 mL of the test compound solution in methanol at various concentrations.
- Incubation: The mixture was shaken and allowed to stand at room temperature in the dark for 30 minutes.
- Absorbance Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity was calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Butylated hydroxytoluene (BHT) was used as a positive control.

Visualizations

The following diagrams illustrate the core chemical structure of the studied compounds and the general workflow of a structure-activity relationship study.

Caption: General chemical structure of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones.



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Caption: Generalized workflow for a structure-activity relationship (SAR) study.

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